molecular formula C12H16N2O3 B13791312 ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate CAS No. 95766-85-1

ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate

Cat. No.: B13791312
CAS No.: 95766-85-1
M. Wt: 236.27 g/mol
InChI Key: LHTLHMKLDVSLQT-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

95766-85-1

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)9-4-6-10(7-5-9)14-8-11(15)13-2/h4-7,14H,3,8H2,1-2H3,(H,13,15)

InChI Key

LHTLHMKLDVSLQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC

Origin of Product

United States

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